Molybdenum diselenide is classified as a two-dimensional transition metal dichalcogenide. It consists of molybdenum atoms sandwiched between layers of selenium atoms, forming a layered structure that can be easily exfoliated into thin sheets. This compound is part of the broader family of transition metal dichalcogenides, which also includes materials like tungsten disulfide and molybdenum disulfide. Molybdenum diselenide exhibits semiconducting properties and has been explored for various electronic and optoelectronic applications due to its favorable bandgap characteristics.
The synthesis of molybdenum diselenide can be achieved through several methods, with the most common being:
Each synthesis method has its advantages and limitations regarding yield, purity, and scalability.
Molybdenum diselenide has a layered hexagonal crystal structure characterized by weak van der Waals forces between the layers. The typical lattice parameters are approximately and . The material typically exhibits two main crystallographic phases: the 2H phase (trigonal) and the 1T phase (distorted octahedral), with the 2H phase being more stable under ambient conditions. The electronic properties are influenced by this layered structure, which allows for easy exfoliation into monolayers or few-layer structures that exhibit distinct optical and electronic behaviors.
Molybdenum diselenide participates in various chemical reactions that are critical for its applications:
The mechanism of action for molybdenum diselenide as an electrocatalyst primarily involves:
These factors collectively contribute to the effectiveness of molybdenum diselenide in catalyzing various reactions.
Molybdenum diselenide exhibits several notable physical and chemical properties:
Molybdenum diselenide has a wide range of applications across various fields:
Chemical Vapor Deposition (CVD) is the predominant technique for producing high-quality, large-area monolayer MoSe₂ films essential for electronic and optoelectronic devices. This process typically involves vapor-phase reactions of molybdenum and selenium precursors on heated substrates.
MoO₃ (s) + H₂ (g) → MoO₂ (s) + H₂O (g) [Reduction at ~500°C]MoO₂ (s) + 2Se (g) → MoSe₂ (s) + O₂ (g) [Selenization at ~750-1000°C]
Alternatively, direct sulfurization of pre-deposited thin metallic Mo films (~5 Å MoO₃ or e-beam evaporated Mo) using Se vapor achieves large-area coverage [5] [7]. Precise control over the Se:MoO₃ molar ratio (optimized between 5:1 to 10:1 in mixed powder configurations) is critical for stoichiometric MoSe₂ formation and minimizing Se vacancies [5].
Growth Dynamics & Morphology Control: Temperature, pressure, carrier gas flow rate, and substrate choice dictate nucleation density and domain morphology. Temperatures between 750°C and 1000°C are typical. Lower pressures (e.g., 1-600 Torr) and optimized gas flow rates (~400 sccm Ar) favor lateral growth and coalescence of triangular single-crystal domains into continuous monolayers [5] [7]. Substrate step edges and surface energy significantly influence orientation; sapphire (Al₂O₃) often promotes better epitaxial alignment than amorphous SiO₂/Si. Slow cooling rates after synthesis minimize thermal stress-induced cracking.
Characterization & Quality: Successful monolayer growth is confirmed by:
Table 1: Key Parameters in CVD Growth of Monolayer MoSe₂
Parameter | Typical Range/Values | Impact on Growth | Ref |
---|---|---|---|
Precursors | MoO₃ + Se powder; Mo film + Se vapor | Determines reaction pathway, stoichiometry control | [5] [7] |
Temperature (°C) | Reduction: ~500; Selenization: 750-1000 | Controls reaction kinetics, domain size, layer number | [5] [7] |
Pressure | 1 Torr (Reduction) - 600 Torr (Growth) | Affects precursor vapor density, diffusion length | [7] |
Carrier Gas (sccm) | Ar (100-500), H₂/Ar mixtures (optional) | H₂ aids reduction; Flow rate controls precursor supply | [5] [7] |
Se:Mo Molar Ratio | 5:1 to 10:1 (Mixed powders) | Critical for stoichiometry, prevents Se deficiency | [5] |
Substrate | Sapphire, SiO₂/Si, Graphene | Influences nucleation density, orientation, strain | [5] [7] |
Growth Time | 5 min - 30 min (Film coalescence) | Determines domain size and film continuity | [7] |
Solution-based methods offer scalable routes to nanostructured MoSe₂, particularly advantageous for achieving vertically aligned layers (VALs) which maximize edge site exposure crucial for electrocatalysis.
Seₓ·Py
, and provides a basic environment preventing MoO₃ re-oxidation. Hydrazine serves as a potent reductant, converting Mo⁶⁺ in MoO₃ to lower oxidation states (Mo⁴⁺ in MoSe₂) via intermediates like MoO₂. The reaction pathway is proposed as:2MoO₃ + N₂H₄ → 2MoO₂ + N₂ + 2H₂OMoO₂ + 2Se + 2N₂H₄ → MoSe₂ + 2N₂H₂ + 2H₂O
Exfoliation techniques break down bulk layered crystals into thin nanosheets or quantum dots, preserving the intrinsic 2H phase but introducing defects.
Hydrothermal and solvothermal methods utilize sealed reactors (autoclaves) enabling reactions in aqueous or organic solvents at temperatures above their boiling points (typically 120-250°C), facilitating crystallization of diverse MoSe₂ nanostructures.
Na₂MoO₄ + 2Se + 4NaBH₄ + 6H₂O → MoSe₂ + 4NaBO₂ + 14H₂
Reduced Mo and Se species react to form MoSe₂ nuclei, which grow into nanostructures. Morphology is influenced by pH, concentration, and additives.
Nanospheres/Nanorods: Possible with adjusted Se:Mo ratios and surfactants. Lower Se ratios can yield MoO₂ intermediates or mixed phases.
Advantages and Limitations: These routes offer excellent control over size, shape, and crystallinity at relatively low temperatures without vacuum. They are scalable and cost-effective. However, products may contain residual organics or require post-washing, and achieving large-area monolayers is challenging compared to CVD.
Table 2: Hydrothermal/Solvothermal Synthesis of MoSe₂ Nanostructures
Target Morphology | Precursors | Solvent System | Reductant | Conditions (T, Time) | Key Features | Ref |
---|---|---|---|---|---|---|
Nanoflowers | Na₂MoO₄, Se powder | H₂O : EtOH (1:1 vol) | NaBH₄ | 200°C, 24 h | ~100-500 nm flowers from ~10 nm thick petals | [9] |
Nanoplatelets | MoO₃, Se powder | Pyridine | N₂H₄·H₂O | 250-300°C, 24-72 h | ~40 nm platelets, 90% yield, 2H phase | [1] |
Nanosheets | (NH₄)₆Mo₇O₂₄, Na₂SeO₃ | Water | N₂H₄·H₂O | 150-200°C, 12-48 h | Thin sheets, lateral size ~100-500 nm | - |
Vertically Aligned Layers | Mo-salt, Se source | Water/Organic Mix | Hydrazine | 180-220°C, 12-24 h | On Ni foam, enhanced HER active sites | [1] |
The crystallographic phase (2H semiconducting, 1T metallic, or mixed) fundamentally dictates MoSe₂'s electronic properties. Conventional synthesis favors the thermodynamically stable 2H phase. Metastable phase engineering requires specialized techniques.
MoI₃
, MoO₂I₂
):MoSe₂ (s) + 3I₂ (g) ⇌ MoI₄ (g) + Se₂ (g) (at T₂)
These gases diffuse to a cooler zone (T₁ ~700-850°C), where the reverse reaction deposits MoSe₂ crystals.
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